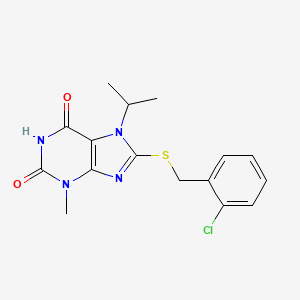

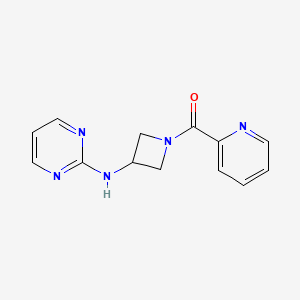

![molecular formula C20H21N3O4S2 B2388038 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide CAS No. 898414-52-3](/img/structure/B2388038.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .

Synthesis Analysis

The synthesis of cyanoacetamides, which are key components of this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Cytochrome P450 Inhibitors

Cytochrome P450 enzymes play a crucial role in the metabolism of drugs, and selective inhibitors can be used to elucidate the involvement of specific isoforms in drug metabolism, potentially reducing drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. The study highlights the importance of selective inhibition for understanding metabolic pathways, suggesting that structurally related compounds could serve as tools in pharmacokinetic research.

Aroma Compounds in Food Science

Research on the volatilome of hazelnuts indicates that specific compounds contribute to their distinctive aroma, impacting quality and consumer preference (Squara, Stilo, Cialiè Rosso, Liberto, Spigolon, Genova, Castello, Bicchi, & Cordero, 2022)[https://consensus.app/papers/corylus-aroma-blueprint-potent-odorants-signatures-squara/7b1fffb30e7a5f818e812af4117df802/?utm_source=chatgpt]. This suggests potential applications of related chemical structures in food science, particularly in understanding and enhancing flavor profiles.

Antithrombotic Drug Synthesis

The review on the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, underscores the significance of specific synthetic methodologies in drug development (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017)[https://consensus.app/papers/developments-synthesis-antiplatelet-drug-sclopidogrel-saeed/5fa5479e907354d08938314fd0de2517/?utm_source=chatgpt]. This area of research is relevant for compounds with similar structures, focusing on improving synthetic routes for pharmaceuticals.

Antiarrhythmic Agents

The pharmacodynamic and pharmacokinetic properties of acecainide, a Class III antiarrhythmic agent, have been studied, suggesting its potential in treating cardiac arrhythmias (Harron & Brogden, 1990)[https://consensus.app/papers/acecainide-nacetylprocainamide-review-properties-harron/4a9718d1643c56dab5081b96279e00bb/?utm_source=chatgpt]. Research into related compounds could expand treatment options for arrhythmic conditions.

Mécanisme D'action

The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Orientations Futures

Propriétés

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-3-5-15(6-4-13)29(26,27)10-8-19(25)22-20-17(11-21)16-7-9-23(14(2)24)12-18(16)28-20/h3-6H,7-10,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWLFAIUKWPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)